1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated furan ring, a phenyl group, and a pyrrolidine ring with a nitrile group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of furan-2-carboxylic acid to produce 5-bromo-furan-2-carboxylic acid . This intermediate is then converted to 5-bromo-furan-2-carbonyl chloride using oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst . The final step involves the reaction of 5-bromo-furan-2-carbonyl chloride with 2-phenyl-pyrrolidine-2-carbonitrile under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furan and pyrrolidine rings.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Reagents like Grignard reagents, organolithium compounds, and transition metal catalysts are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated furan ring and nitrile group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its binding affinity and molecular docking have provided insights into its potential mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-furan-2-carbonyl chloride
- 5-Bromo-furan-2-carboxylic acid
- [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid
Uniqueness
1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile stands out due to its unique combination of functional groups and structural features The presence of the brominated furan ring, phenyl group, and pyrrolidine ring with a nitrile group provides a distinct set of chemical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C16H13BrN2O2 |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
1-(5-bromofuran-2-carbonyl)-2-phenylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-7-13(21-14)15(20)19-10-4-9-16(19,11-18)12-5-2-1-3-6-12/h1-3,5-8H,4,9-10H2 |
InChI Key |
KVGVFRSNTWZISP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)Br)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.